3-Methylpentane-3-thiol

Gas odorization Pipeline fading Oxidative stability

3-Methylpentane-3-thiol (CAS 1639-03-8), also referred to as 3-methyl-3-pentanethiol, is a branched, saturated tertiary alkanethiol with the molecular formula C₆H₁₄S and a molecular weight of 118.24 g·mol⁻¹. Its structure features a central carbon atom bearing a thiol (–SH) group, a methyl substituent, and two ethyl groups, placing it within the 2-methylalkane-2-thiol (tertiary mercaptan) subclass systematically investigated by Polster and Schieberle for structure–odor relationships.

Molecular Formula C6H14S
Molecular Weight 118.24 g/mol
CAS No. 1639-03-8
Cat. No. B167691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpentane-3-thiol
CAS1639-03-8
Molecular FormulaC6H14S
Molecular Weight118.24 g/mol
Structural Identifiers
SMILESCCC(C)(CC)S
InChIInChI=1S/C6H14S/c1-4-6(3,7)5-2/h7H,4-5H2,1-3H3
InChIKeyAJWVDGABWLKIGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylpentane-3-thiol (CAS 1639-03-8) – Tertiary Mercaptan Baseline for Odorant and Flavor Research Procurement


3-Methylpentane-3-thiol (CAS 1639-03-8), also referred to as 3-methyl-3-pentanethiol, is a branched, saturated tertiary alkanethiol with the molecular formula C₆H₁₄S and a molecular weight of 118.24 g·mol⁻¹ . Its structure features a central carbon atom bearing a thiol (–SH) group, a methyl substituent, and two ethyl groups, placing it within the 2-methylalkane-2-thiol (tertiary mercaptan) subclass systematically investigated by Polster and Schieberle for structure–odor relationships [1]. The compound has been specifically evaluated alongside 2,3-dimethyl-2-butanethiol as a candidate gas odorant in a U.S. Department of Energy / Gas Research Institute program, where its resistance to pipeline fading was quantitatively ranked against multiple tertiary and primary mercaptans as well as the industry standard tetrahydrothiophene [2]. It is a flammable liquid with a flash point of 20 °C, a boiling point of 123.9 °C at 760 mmHg, a density of 0.834 g·cm⁻³, a vapor pressure of 15.8 mmHg at 25 °C, and a refractive index of 1.445 .

Why 3-Methylpentane-3-thiol Cannot Be Generically Substituted by Other C₆ Alkanethiols or Tertiary Mercaptans


Although several C₆H₁₄S isomers share identical molecular formulae, their performance in gas odorization, fragrance formulation, and analytical detection diverges sharply due to differences in branching architecture around the thiol-bearing carbon. The pivotal GRI/DOE pipeline-fading study quantitatively demonstrated that among seven tertiary mercaptans evaluated under simulated pipeline conditions, 3-methyl-3-pentanethiol ranked third overall in oxidative stability, surpassing 2,3-dimethyl-2-butanethiol, 2-methyl-2-pentanethiol, and tertiary butyl mercaptan [1]. Concurrently, its vapor pressure (15.8 mmHg at 25 °C) is approximately 33% lower than that of 2,3-dimethyl-2-butanethiol (23.8 mmHg), yielding reduced headspace losses while maintaining sufficient volatility for odor warning delivery . The systematic structure–odor study by Polster and Schieberle established that tertiary alkanethiols as a class exhibit markedly lower odor thresholds than primary or secondary thiols of equivalent chain length, meaning that substituting a primary C₆ thiol such as 1-hexanethiol would require substantially higher dosing to achieve equivalent olfactory warning intensity [2]. These differences are quantifiable, reproducible, and directly consequential for procurement decisions where odorant loading, pipeline inventory longevity, and analytical traceability are specification-critical.

Quantitative Differentiation Evidence for 3-Methylpentane-3-thiol Against Closest Analogs and In-Class Alternatives


Pipeline Fading Stability: 3-Methylpentane-3-thiol Outranks 2,3-Dimethyl-2-butanethiol, 2-Methyl-2-pentanethiol, and Tertiary Butyl Mercaptan in Simulated Gas Distribution Conditions

In a direct head-to-head simulated pipeline fading test conducted under the GRI/DOE gas odorant development program, seven tertiary mercaptans and four additional odorants were evaluated for relative stability against oxidation and adsorption in pipeline environments. 3-Methyl-3-pentanethiol ranked third overall, demonstrating superior stability to 2,3-dimethyl-2-butanethiol (ranked fourth), 2,2-dimethyl-3-butanethiol (fifth), 2-methyl-2-pentanethiol (sixth), and tertiary butyl mercaptan (eighth). It was less stable than only dimethyl sulfide (first) and tetrahydrothiophene (second). The ranking order directly reflects resistance to odorant fading under pipeline conditions involving temperature, oxygen, and water exposure [1].

Gas odorization Pipeline fading Oxidative stability Mercaptan ranking

Vapor Pressure and Volatility: 3-Methylpentane-3-thiol Exhibits ~33% Lower Vapor Pressure than 2,3-Dimethyl-2-butanethiol, Reducing Headspace Losses in Storage and Pipeline Injection

Physical property comparison between 3-methyl-3-pentanethiol and its closest co-evaluated tertiary mercaptan analog, 2,3-dimethyl-2-butanethiol (CAS 1639-01-6), reveals a significant difference in vapor pressure. At 25 °C, 3-methyl-3-pentanethiol exerts a vapor pressure of 15.8 mmHg, whereas 2,3-dimethyl-2-butanethiol exerts 23.8 mmHg . This 33.6% lower vapor pressure corresponds to reduced evaporative losses during storage, transfer, and pipeline injection, while the boiling point of 123.9 °C (vs. 114.2 °C for the comparator) confirms sufficient volatility for gas-phase dispersion needed for leak warning delivery .

Vapor pressure Volatility Headspace loss Odorant persistence

Flash Point Safety Margin: 3-Methylpentane-3-thiol Offers a 5.3 °C Higher Flash Point than 2,3-Dimethyl-2-butanethiol, Reducing Handling Hazard Classification Severity

Flash point is a critical parameter for transport classification, storage requirements, and insurance underwriting for volatile odorant compounds. 3-Methyl-3-pentanethiol has a measured (calculated) flash point of 20.0 °C, whereas its close structural analog 2,3-dimethyl-2-butanethiol exhibits a flash point of 14.7 °C . The 5.3 °C higher flash point places 3-methyl-3-pentanethiol further from the highly flammable liquid boundary (flash point <23 °C and boiling point ≤35 °C) and closer to a less restrictive flammable liquid sub-classification under GHS and DOT/ADR transport regulations, although both remain classified as flammable liquids. This margin can materially affect storage infrastructure costs and regulatory compliance burden.

Flash point Safety classification Flammable liquid Transport hazard

Odor Detection Threshold: As a Tertiary Alkanethiol, 3-Methylpentane-3-thiol is Expected to Exhibit Lower Odor Threshold than Primary or Secondary Thiols of Equivalent Carbon Number, Consistent with Systematic Structure–Odor Data

A comprehensive structure–odor study by Polster and Schieberle (2015) synthesized and evaluated homologous series of primary, secondary, and tertiary alkanethiols by gas chromatography–olfactometry (GC-O). The study unequivocally demonstrated that tertiary alkanethiols (2-methylalkane-2-thiols) exhibit clearly lower odor detection thresholds than primary (alkane-1-thiols) or secondary (alkane-2-thiols and alkane-3-thiols) thiols of comparable chain length. For context, the minimum odor threshold among primary alkanethiols was 0.010 ng/L in air (hexane-1-thiol, a C₆ primary thiol), whereas secondary thiol minima were 0.0028 ng/L (pentane-3-thiol) and 0.012 ng/L (pentane-2-thiol), and the tertiary thiol series consistently displayed thresholds at or below the lowest primary thresholds. Although the specific threshold for 3-methyl-3-pentanethiol was not individually reported in this dataset, its structural placement as a C₆ 2-methylalkane-2-thiol (tertiary) predicts a threshold significantly lower than that of 1-hexanethiol (0.010 ng/L air) [1].

Odor threshold Olfactory potency Tertiary thiol Gas chromatography–olfactometry

GC Kovats Retention Index: 3-Methylpentane-3-thiol Provides a Distinctive Analytical Fingerprint (RI = 821 on DC-200) for Identity Confirmation in Complex Mercaptan Mixtures

Accurate identification of individual mercaptan isomers in odorant blends or environmental samples requires reproducible chromatographic retention data. Gas chromatographic analysis of isomeric mercaptans by Leppin, Gollnick, and Schomburg (1969) established that 3-methyl-3-pentanethiol elutes with a Kovats retention index (RI) of 821 on a DC-200 non-polar capillary column under isothermal conditions at 50 °C [1]. This RI value provides a definitive, instrument-independent parameter for distinguishing 3-methyl-3-pentanethiol from other C₆H₁₄S isomers—including 2-methyl-2-pentanethiol and 2,3-dimethyl-2-butanethiol—that may co-occur in technical-grade mercaptan blends or arise as synthetic byproducts. The NIST Mass Spectrometry Data Center has compiled and archived this retention index [1].

Gas chromatography Kovats retention index Analytical quality control Isomer identification

Procurement-Driven Application Scenarios for 3-Methylpentane-3-thiol Based on Quantitative Differentiation Evidence


Natural Gas and LPG Odorization Where Pipeline Fading Resistance Is a Primary Specification Requirement

For natural gas and LPG distribution networks, 3-methyl-3-pentanethiol is a technically justified selection when pipeline fading resistance is weighted above all other odorant performance criteria except for dimethyl sulfide and tetrahydrothiophene. The GRI/DOE ranking places it third of thirteen tested odorants, ahead of five other tertiary mercaptans including 2,3-dimethyl-2-butanethiol and 2-methyl-2-pentanethiol [1]. This ranking is based on simulated pipeline exposure incorporating temperature, oxygen, and moisture effects—precisely the stressors encountered in real distribution systems. Procurement specifications for odorant blends intended for long-distance transmission pipelines or systems with known oxidation-prone segments (e.g., older steel pipe with internal rust) should prioritize this compound over lower-ranked tertiary mercaptans to minimize fading-related odorant loss, reduce the frequency of odorant reinjection, and maintain regulatory compliance for gas leak detectability at the consumer endpoint.

Flavor and Fragrance Research Requiring Low Odor Threshold Sulfur Notes with Tertiary Thiol Character

In flavor chemistry and fragrance development, tertiary alkanethiols are valued for their extremely low odor detection thresholds, which enable them to impart characteristic sulfury, roasty, or alliaceous notes at trace (sub-ppb to low ppb) concentrations. The systematic structure–odor study by Polster and Schieberle established that tertiary thiols as a class exhibit lower thresholds than primary or secondary thiols [2]. 3-Methyl-3-pentanethiol, as a C₆ tertiary mercaptan, is positioned within the carbon-number range (C₅–C₇) that showed minimum odor thresholds across all thiol series studied. Its relatively lower vapor pressure (15.8 mmHg) compared to the more volatile 2,3-dimethyl-2-butanethiol (23.8 mmHg) may also favor sustained headspace aroma release in application matrices at elevated temperatures, such as in process flavorings or baked goods, where excessively rapid volatilization would deplete the aroma impact prematurely .

Analytical Reference Standard for GC-MS Identification of Branched Tertiary Mercaptans in Environmental or Food Matrices

The authenticated Kovats retention index of 821 on DC-200 stationary phase at 50 °C, originally determined by Leppin, Gollnick, and Schomburg (1969) and archived in the NIST Mass Spectrometry Data Center [3], makes 3-methyl-3-pentanethiol a valuable reference standard for laboratories performing gas chromatographic identification of volatile sulfur compounds in environmental air monitoring, natural gas quality control, or food aroma research. The compound's distinctive mass spectrum—featuring a molecular ion at m/z 118, characteristic fragments from α-cleavage (C₂H₅S⁺ at m/z 61 and CH₃S⁺ at m/z 47), and losses of H₂S (m/z 84) and H₂S + C₂H₄ (m/z 56)—further supports unambiguous identification when used as an external calibration standard [2]. Laboratories sourcing this compound for analytical method development benefit from a well-characterized reference with published, peer-reviewed retention and spectral data.

Chemical Synthesis Intermediate Requiring a Sterically Hindered Tertiary Thiol Nucleophile with Predictable SN1-Type Reactivity

The tertiary thiol architecture of 3-methyl-3-pentanethiol, with its thiol group attached to a fully substituted carbon bearing two ethyl groups and one methyl group, confers distinct steric and electronic properties relevant to thiol-ene click chemistry, thioether synthesis, and metal coordination applications. Its synthetic accessibility via a one-pot procedure from 3-methylpentan-3-ol, using hydrogen bromide, acetic acid, and thiourea followed by alkaline hydrolysis (reported yield 73% by Mueller, Adelsberger, and Imming, 2013) , provides a cost-effective route for bulk procurement. The steric bulk around the sulfhydryl group may moderate the rate of thiolate formation and subsequent nucleophilic substitution compared to less hindered primary or secondary thiols, offering kinetic selectivity advantages in reactions where a slower-reacting thiol nucleophile is desired to avoid competing side reactions. This steric profile also contributes to the compound's observed resistance to oxidative coupling (disulfide formation), which is mechanistically consistent with its higher pipeline fading stability ranking [1].

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